3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide
Description
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide (CAS: T107468-1EA) is a synthetic acrylamide derivative featuring a furan ring substituted at the 5-position with a 2-chlorophenyl group and an α,β-unsaturated amide linkage. The amide nitrogen is further substituted with a 2-fluorophenyl moiety.
Properties
CAS No. |
853348-40-0 |
|---|---|
Molecular Formula |
C19H13ClFNO2 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C19H13ClFNO2/c20-15-6-2-1-5-14(15)18-11-9-13(24-18)10-12-19(23)22-17-8-4-3-7-16(17)21/h1-12H,(H,22,23)/b12-10+ |
InChI Key |
HEQFOQMDGSTZQW-ZRDIBKRKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC=C3F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC=C3F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furyl Ring: The furyl ring can be synthesized through a cyclization reaction involving a precursor such as 2-chlorophenyl acetic acid.
Substitution Reaction: The 2-chlorophenyl group is introduced via a substitution reaction, often using a halogenation reagent.
Amide Formation: The final step involves the formation of the amide bond between the furyl ring and the 2-fluorophenyl group, typically through a condensation reaction using reagents like thionyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below highlights structural analogs and their distinctions:
Q & A
Basic Research Questions
Q. How can researchers accurately identify and characterize 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm the presence of key functional groups. For example, the furyl proton signals appear at δ 6.5–7.5 ppm, while the fluorophenyl group shows distinct splitting patterns due to fluorine coupling .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Retention times can be cross-referenced with standards .
- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 379.8 (M+H) for CHClFNO and analyze fragmentation patterns to verify the propenamide linkage .
Q. What are the standard synthesis protocols for this compound?
- Methodological Answer :
- Step 1 : Synthesize the furan intermediate via Friedel-Crafts acylation of 2-chlorophenylacetyl chloride with furan derivatives under anhydrous AlCl catalysis .
- Step 2 : Couple the furyl intermediate with 2-fluoroaniline using a carbodiimide coupling agent (e.g., EDC/HOBt) in dichloromethane at 0–5°C to minimize side reactions .
- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol .
Q. How do the solubility and stability of this compound vary under different experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (chloroform). The fluorophenyl group enhances lipid solubility, making it soluble in chloroform (>10 mg/mL), while the propenamide moiety limits aqueous solubility (<1 mg/mL in water) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days). The compound is stable in acidic conditions (pH 4–6) but degrades in basic media (pH >8) due to hydrolysis of the amide bond .
Advanced Research Questions
Q. How to design experiments to evaluate the biological activity of this compound, particularly its interaction with molecular targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known affinity for chlorophenyl and fluorophenyl motifs (e.g., kinase inhibitors or GPCRs). Use molecular docking (AutoDock Vina) to predict binding affinities .
- In Vitro Assays : Perform dose-response curves (0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity) or enzyme inhibition assays (e.g., fluorescence-based kinase activity). Include positive controls (e.g., staurosporine for kinases) .
- Validation : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (K) .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Structural Analogs : Compare activity data with analogs (e.g., nitrophenyl vs. chlorophenyl derivatives) to identify structure-activity relationships (SAR). Use QSAR models to predict bioactivity cliffs .
- Meta-Analysis : Aggregate data from PubChem BioAssay and ChEMBL to identify trends or outliers in reported activities .
Q. What strategies are effective for optimizing the synthesis yield and purity of this compound?
- Methodological Answer :
- Reaction Optimization : Use design of experiments (DoE) to vary parameters (temperature, catalyst loading, solvent ratio). For example, increasing reaction time from 6 to 12 hours improves yield from 65% to 82% in propenamide coupling .
- Byproduct Mitigation : Monitor intermediates via thin-layer chromatography (TLC) to detect side reactions (e.g., over-acylation). Introduce scavenger resins (e.g., polymer-bound sulfonic acid) to remove unreacted amines .
- Scale-Up : Transition from batch to flow chemistry for improved heat transfer and mixing, reducing impurities (<2% by HPLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
